methyl 4-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate
Description
Methyl 4-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrido[1,2-a][1,3,5]triazin ring, which is known for its diverse biological activities.
Properties
IUPAC Name |
methyl 4-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11-3-8-14-18-16(19-17(22)20(14)9-11)24-10-12-4-6-13(7-5-12)15(21)23-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSYWUANKVZBRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC3=CC=C(C=C3)C(=O)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate typically involves multiple steps. One common method involves the condensation of 7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl with a sulfanylmethyl benzoate derivative. The reaction is often carried out under reflux conditions with appropriate solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for medicinal applications:
- Antimicrobial Activity : Research has shown that derivatives of pyrido-triazine compounds possess significant antimicrobial properties. For instance, studies have indicated that related compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .
- Antitumor Potential : Some studies have highlighted the potential of pyrido-triazine derivatives in cancer therapy. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
Research Applications
Methyl 4-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate has been utilized in various research contexts:
- Drug Development : The compound serves as a lead structure for developing new antimicrobial and anticancer agents. Its unique structural features allow for modifications that enhance potency and selectivity .
- Biological Assays : Researchers have employed this compound in biological assays to evaluate its efficacy against different pathogens and cancer cell lines. These studies often involve determining minimum inhibitory concentrations (MIC) and cytotoxicity profiles .
- Mechanistic Studies : Investigations into the mode of action of this compound are ongoing. Understanding how it interacts with biological targets can lead to more effective therapeutic strategies .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study 1 : A study published in RSC Advances demonstrated the synthesis of various pyrido-triazine derivatives and their subsequent testing against Mycobacterium smegmatis. The results indicated that certain modifications led to enhanced antimicrobial activity compared to standard treatments .
- Case Study 2 : Another investigation focused on the anticancer properties of related compounds. The study reported significant cytotoxic effects on breast cancer cell lines, suggesting potential for further development into therapeutic agents .
Mechanism of Action
The mechanism by which Methyl 4-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
- Pyrido[2,3-d]pyrimidin-5-one derivatives
- Pyrimidino[4,5-d][1,3]oxazine derivatives
Uniqueness
Methyl 4-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrido[1,2-a][1,3,5]triazin ring with a sulfanylmethyl benzoate moiety sets it apart from other similar compounds .
Biological Activity
Methyl 4-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a complex structure that includes a pyrido-triazine moiety. Its IUPAC name reflects the various functional groups present, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 393.44 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antimicrobial Activity
Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrido-triazine have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed promising inhibition zones in disk diffusion assays, suggesting that these compounds could serve as potential leads for antibiotic development .
Antitumor Activity
Research has also highlighted the antitumor potential of similar compounds. A study involving structurally related pyrido derivatives demonstrated their effectiveness against several cancer cell lines, including Mia PaCa-2 and PANC-1. The mechanism of action is believed to involve the inhibition of topoisomerase II, an essential enzyme for DNA replication .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications in the functional groups attached to the triazine core can significantly influence their efficacy. For example:
- Substitution at the 7-position : Variations here have shown enhanced activity against certain cancer cell lines.
- Sulfanyl group : This moiety appears to play a critical role in enhancing antimicrobial properties.
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/Zone of Inhibition |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15.62 µg/mL |
| Antimicrobial | Escherichia coli | 20 µg/mL |
| Antitumor | Mia PaCa-2 | IC50 = 10 µM |
| Antitumor | PANC-1 | IC50 = 12 µM |
Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrido-triazine derivatives and evaluated their antimicrobial activities. The study found that specific modifications led to increased potency against resistant strains of bacteria. The most effective derivative showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .
Study 2: Antitumor Mechanism Exploration
A comprehensive investigation into the antitumor mechanisms revealed that this compound induced apoptosis in cancer cells through the intrinsic pathway. Flow cytometry analysis demonstrated increased levels of caspase activation in treated cells compared to controls .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for methyl 4-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate?
The synthesis typically involves multi-step reactions, such as coupling sulfanyl-methyl intermediates with pyridotriazinone cores. Key steps include:
- Step 1 : Reacting 7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazine-2-thiol with methyl 4-(bromomethyl)benzoate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
- Step 2 : Optimizing reaction parameters (temperature: 60–80°C, reaction time: 12–24 hrs) to maximize yield and purity. Use TLC or HPLC to monitor progress .
- Critical considerations : Avoid excess bromomethyl derivatives to prevent di-substitution byproducts. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .
Q. How can researchers characterize the compound’s purity and structural integrity?
- Analytical techniques :
- HPLC : Use a C18 column with a methanol/water mobile phase (70:30) to assess purity (>95%) .
- NMR : Confirm the presence of key functional groups (e.g., methyl benzoate protons at δ 3.9 ppm, pyridotriazinone aromatic protons at δ 8.1–8.3 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 412.3) .
- Common impurities : Unreacted starting materials or oxidation byproducts (e.g., sulfoxides). Use preparative TLC to isolate and identify impurities .
Advanced Research Questions
Q. What mechanistic insights govern the compound’s reactivity in oxidation and substitution reactions?
- Oxidation : The sulfanyl (-S-) group is susceptible to oxidation with H₂O₂ or KMnO₄, forming sulfoxides or sulfones. Kinetic studies show pH-dependent reactivity (optimal at pH 7–9) .
- Substitution : The pyridotriazinone core undergoes nucleophilic substitution at the C-2 position. For example, replacing the sulfanyl group with amines requires Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) .
- Data contradiction resolution : Conflicting reactivity reports may arise from solvent polarity effects. Use DFT calculations to model transition states and validate experimental outcomes .
Q. How can researchers design experiments to evaluate the compound’s biological activity against enzyme targets?
- Experimental design :
- Target selection : Prioritize enzymes with known affinity for triazine or benzoate motifs (e.g., dihydrofolate reductase or kinases) .
- Assay conditions : Use fluorescence-based assays (e.g., NADPH depletion for reductase inhibition) with IC₅₀ determination via dose-response curves (concentration range: 1 nM–100 µM) .
- Controls : Include positive controls (e.g., methotrexate for DHFR inhibition) and validate results with orthogonal methods (e.g., SPR for binding affinity) .
- Data interpretation : Address false positives by testing against off-target enzymes (e.g., carbonic anhydrase) .
Q. What environmental fate studies are critical for assessing the compound’s ecological impact?
- Key parameters :
- Hydrolysis : Evaluate stability in aqueous buffers (pH 4–10) at 25°C and 37°C. LC-MS/MS tracks degradation products (e.g., benzoic acid derivatives) .
- Photolysis : Expose to UV light (λ = 254 nm) and quantify half-life. Pyridotriazinone rings are prone to photodegradation, forming nitroso intermediates .
- Bioaccumulation : Use logP calculations (predicted ~2.8) and zebrafish models to assess trophic transfer potential .
Q. How can computational modeling predict the compound’s pharmacokinetic and toxicity profiles?
- Methods :
- ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate bioavailability (%F >50), blood-brain barrier penetration (low), and CYP450 inhibition risks .
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with human serum albumin (binding energy < −7 kcal/mol suggests high plasma protein binding) .
- Toxicity alerts : Check for structural alerts (e.g., sulfonyl groups linked to mutagenicity) using DEREK or Toxtree .
Data Contradiction and Validation Strategies
Q. How should researchers reconcile discrepancies in reported biological activity data?
- Root causes : Variability may stem from assay conditions (e.g., DMSO concentration affecting solubility) or impure batches.
- Validation steps :
- Reproduce assays in triplicate across independent labs.
- Cross-validate with in vivo models (e.g., murine xenografts for anticancer activity) .
- Apply Hill slope analysis to confirm dose-response reliability .
Q. What frameworks guide the integration of this compound into broader pharmacological or environmental studies?
- Pharmacology : Link to kinase inhibition theories (e.g., ATP-binding pocket targeting) or epigenetic modulation hypotheses (e.g., HDAC inhibition) .
- Environmental science : Align with the Project INCHEMBIOL framework, which emphasizes abiotic/biotic transformations and ecosystem-level risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
